molecular formula C11H8F3N5O2 B2977280 5-NITRO-N4-[3-(TRIFLUOROMETHYL)PHENYL]PYRIMIDINE-4,6-DIAMINE CAS No. 450345-13-8

5-NITRO-N4-[3-(TRIFLUOROMETHYL)PHENYL]PYRIMIDINE-4,6-DIAMINE

Cat. No.: B2977280
CAS No.: 450345-13-8
M. Wt: 299.213
InChI Key: BKUGHBARHCXUSU-UHFFFAOYSA-N
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Description

5-NITRO-N4-[3-(TRIFLUOROMETHYL)PHENYL]PYRIMIDINE-4,6-DIAMINE is a chemical compound with the molecular formula C11H8F3N5O2 and a molecular weight of 299.213 g/mol. This compound is characterized by the presence of a nitro group, a trifluoromethyl group, and a pyrimidine ring, making it a unique and versatile molecule in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-NITRO-N4-[3-(TRIFLUOROMETHYL)PHENYL]PYRIMIDINE-4,6-DIAMINE typically involves the reaction of 3-(trifluoromethyl)aniline with 5-nitropyrimidine-4,6-diamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

5-NITRO-N4-[3-(TRIFLUOROMETHYL)PHENYL]PYRIMIDINE-4,6-DIAMINE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents such as hydrogen gas and catalysts like palladium on carbon for reduction reactions. Oxidizing agents such as potassium permanganate may be used for oxidation reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can produce various functionalized derivatives .

Scientific Research Applications

5-NITRO-N4-[3-(TRIFLUOROMETHYL)PHENYL]PYRIMIDINE-4,6-DIAMINE has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 5-NITRO-N4-[3-(TRIFLUOROMETHYL)PHENYL]PYRIMIDINE-4,6-DIAMINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the trifluoromethyl group can enhance the compound’s binding affinity and selectivity for its targets .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-NITRO-N4-[3-(TRIFLUOROMETHYL)PHENYL]PYRIMIDINE-4,6-DIAMINE include:

  • 5-NITRO-N4,N6-DIPHENYL-N4-(PROPAN-2-YL)PYRIMIDINE-4,6-DIAMINE
  • 2-NITRO-N-[4-(TRIFLUOROMETHYL)PHENYL]BENZAMIDE
  • 4-NITRO-3-(TRIFLUOROMETHYL)PHENOL

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The trifluoromethyl group, in particular, enhances its stability and reactivity, making it a valuable compound in various applications .

Properties

IUPAC Name

5-nitro-4-N-[3-(trifluoromethyl)phenyl]pyrimidine-4,6-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3N5O2/c12-11(13,14)6-2-1-3-7(4-6)18-10-8(19(20)21)9(15)16-5-17-10/h1-5H,(H3,15,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKUGHBARHCXUSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC2=NC=NC(=C2[N+](=O)[O-])N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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